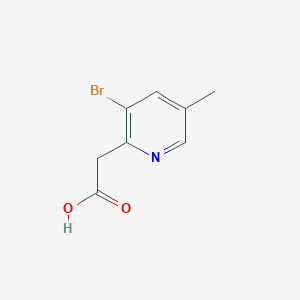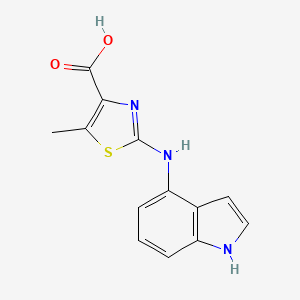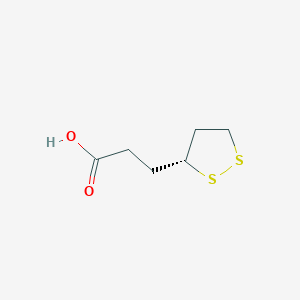
(R)-3-(1,2-Dithiolan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1,2-Dithiolan-3-yl)propanoic acid is a sulfur-containing five-membered heterocyclic compound It is known for its unique structure, which includes a 1,2-dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1,2-Dithiolan-3-yl)propanoic acid typically involves the formation of the 1,2-dithiolane ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable dithiol precursor with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of ®-3-(1,2-Dithiolan-3-yl)propanoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1,2-Dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its dithiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring can be opened and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Bases: Sodium hydroxide, potassium carbonate, and other bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield the dithiol form of the compound.
Applications De Recherche Scientifique
®-3-(1,2-Dithiolan-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its ability to modulate redox states and protect against oxidative damage.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of ®-3-(1,2-Dithiolan-3-yl)propanoic acid involves its ability to undergo redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also form disulfide bonds with other molecules, modulating their activity and stability. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to redox changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipoic Acid: Another sulfur-containing compound with antioxidant properties.
Asparagusic Acid: A natural compound with a similar dithiolane ring structure.
Dithiolopyrrolone Antibiotics: Marine natural products with a 1,2-dithiolane ring.
Uniqueness
®-3-(1,2-Dithiolan-3-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various redox reactions and form stable disulfide bonds makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C6H10O2S2 |
|---|---|
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
3-[(3R)-dithiolan-3-yl]propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Clé InChI |
RGQLDLUVIDCIBI-RXMQYKEDSA-N |
SMILES isomérique |
C1CSS[C@@H]1CCC(=O)O |
SMILES canonique |
C1CSSC1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
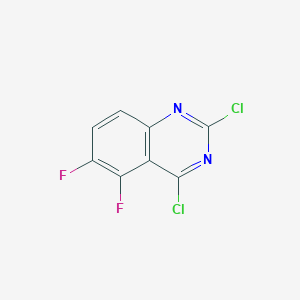




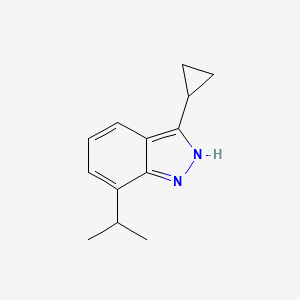
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
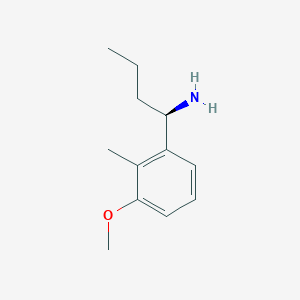
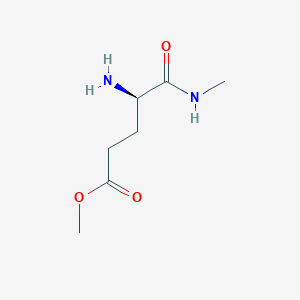
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
